2,3,4,6,7,8-Hexachlorodibenzofuran-13C12
Description
Contextual Significance of Persistent Organic Pollutants (POPs) in Research
Persistent organic pollutants (POPs) are a group of hazardous chemicals that pose a significant threat to both human health and the planet's ecosystems. lcms.cz These synthetic compounds are resistant to environmental degradation through chemical, biological, and photolytic processes. researchgate.net Due to their persistence, POPs can remain in the environment for extended periods, be transported over long distances, and bioaccumulate in the fatty tissues of living organisms, magnifying their concentration up the food chain. lcms.czresearchgate.net
The group of POPs includes well-known substances such as polychlorinated biphenyls (PCBs), dichlorodiphenyltrichloroethane (DDT), and dioxins. nih.gov These chemicals have been widely used in industrial processes and pesticides. lcms.cz Scientific evidence has linked long-term exposure to even low levels of certain POPs to a range of adverse health effects, including an increased risk of cancer, reproductive disorders, immune system alterations, endocrine disruption, and neurobehavioral impairments. lcms.cz Given their widespread distribution and harmful effects, the accurate monitoring of POPs in various environmental matrices like soil, water, air, and in biological samples such as human milk and adipose tissue is a critical area of research. nih.govotsuka.co.jp
Role of Isotopic Labeling in Advanced Chemical Analysis and Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions or metabolic pathways. nih.gov This is achieved by replacing one or more atoms in a molecule with their isotope, which has the same number of protons but a different number of neutrons. nih.gov Stable, non-radioactive isotopes like Carbon-13 (¹³C) are frequently used in these applications. fms-inc.com
In advanced chemical analysis, particularly in the field of mass spectrometry, isotopic labeling is the cornerstone of the isotope dilution method. fms-inc.com This technique involves adding a known quantity of an isotopically labeled version of the target analyte (the "internal standard") to a sample before analysis. fms-inc.com Because the labeled standard is chemically identical to the native compound, it behaves in the same way during extraction, cleanup, and analysis, correcting for any losses that may occur during sample preparation. thermofisher.com High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is often the method of choice for this type of analysis, offering high sensitivity and specificity. fms-inc.com
Beyond quantification, isotopic labeling is instrumental in mechanistic studies, helping researchers to understand complex biochemical and environmental processes. By tracking the labeled atoms, scientists can elucidate metabolic pathways, study the degradation of pollutants, and investigate the mechanisms of chemical reactions. nih.govdioxin20xx.org
Specific Focus on 2,3,4,6,7,8-Hexachlorodibenzofuran-13C12 as a Research Tool
Within the family of PCDFs, 2,3,4,6,7,8-Hexachlorodibenzofuran (2,3,4,6,7,8-HxCDF) is a congener of significant toxicological interest. lcms.cz Its isotopically labeled counterpart, this compound, in which all twelve carbon atoms are replaced with the Carbon-13 isotope, serves as a crucial internal standard for its quantification. This labeled compound is commercially available in solutions, typically nonane, for use in environmental analysis. otsuka.co.jpscribd.com
The use of this compound is integral to methods such as the US EPA Method 1613, which is designed for the analysis of tetra- through octa-chlorinated dioxins and furans by isotope dilution HRGC/HRMS. thermofisher.comlgcstandards.com This ensures the high accuracy and reliability required for monitoring these hazardous substances in various matrices.
Physicochemical Properties of 2,3,4,6,7,8-Hexachlorodibenzofuran
| Property | Value | Source |
| Chemical Formula | C₁₂H₂Cl₆O | nih.gov |
| Molecular Weight | 374.862 g/mol | nih.gov |
| CAS Number | 60851-34-5 | nih.gov |
| Appearance | Solid | scribd.com |
| IUPAC Name | 2,3,4,6,7,8-hexachlorodibenzofuran |
Detailed Research Findings Utilizing this compound
The application of this compound as an internal standard is a common practice in studies monitoring PCDF levels. For instance, a study on contaminated soils utilized a one-step cleanup method combined with gas chromatography with triple quadrupole mass spectrometry for the simultaneous determination of PCDDs/Fs and dioxin-like PCBs. In this research, the ¹³C-labeled standard of 2,3,4,6,7,8-HxCDF was used to ensure the accuracy of the quantification of its native congener. nih.gov Another example is a study on river sediment, where automated extraction and cleanup were employed for the analysis of PCDDs, PCDFs, and PCBs, highlighting the importance of labeled standards for accurate results in complex environmental matrices. fms-inc.com
| Research Area | Matrix | Analytical Method | Key Finding | Reference |
| Environmental Contamination | Contaminated Soil | GC-MS/MS | The ¹³C-labeled standard of 2,3,4,6,7,8-HxCDF was successfully used for the accurate quantification of the native compound in soil samples. | nih.gov |
| Environmental Monitoring | River Sediment | HRGC/HRMS | Automated extraction and cleanup methods, validated with labeled standards, enable rapid and reliable analysis of PCDFs in sediment. | fms-inc.com |
| Food Safety | Foodstuffs and Animal Feed | Triple Quadrupole GC-MS/MS | A screening method using ¹³C-labeled internal standards, including for 2,3,4,6,7,8-HxCDF, was developed for the analysis of dioxins in food and feed. | lcms.cz |
| Human Biomonitoring | Human Milk | HRGC/HRMS | Isotope dilution methods with labeled standards are essential for determining PCDF levels in human milk to assess maternal and infant exposure. | dioxin20xx.org |
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,6,7,8-hexachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-5-1-3-4-2-6(14)8(16)10(18)12(4)19-11(3)9(17)7(5)15/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAHLACQOVXINQ-WCGVKTIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C(=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]2[13C]3=[13CH][13C](=[13C]([13C](=[13C]3O[13C]2=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028034 | |
| Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran-13C12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116843-05-1 | |
| Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran-13C12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116843-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Characterization of 2,3,4,6,7,8 Hexachlorodibenzofuran 13c12
Strategies for the Total Synthesis of 13C-Labeled Polychlorinated Dibenzofuran (B1670420) Congeners
The synthesis of polychlorinated dibenzofuran (PCDF) congeners fully labeled with Carbon-13 (¹³C) is a meticulous process that demands high precision to ensure the final product's chemical and isotopic purity. The primary approach for synthesizing specific ¹³C-labeled PCDF congeners, including 2,3,4,6,7,8-Hexachlorodibenzofuran-¹³C₁₂, involves the controlled chlorination of the corresponding ¹³C-labeled dibenzofuran precursor.
The general synthetic pathway can be outlined as follows:
Preparation of ¹³C₁₂-Dibenzofuran: The synthesis begins with a starting material where all twelve carbon atoms are the ¹³C isotope.
Controlled Chlorination: The ¹³C₁₂-dibenzofuran is then subjected to a controlled chlorination reaction. This step is critical for achieving the desired specific isomer. Electrophilic aromatic substitution is facilitated using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction conditions, including temperature, reaction time, and catalyst concentration, are carefully managed to direct the chlorination to the 2, 3, 4, 6, 7, and 8 positions on the dibenzofuran rings.
Alternative, less specific methods for the formation of PCDFs have been studied, primarily in the context of unintentional environmental contamination. These include the pyrolysis of polychlorinated biphenyls (PCBs) and chlorobenzenes, which can yield a mixture of PCDF and polychlorinated dibenzo-p-dioxin (B167043) (PCDD) congeners. nih.govnih.gov Another studied mechanism is the de novo synthesis from carbonaceous material in fly ash, which involves a series of reactions including oxidation and coupling of aromatic precursors. epa.gov However, for the production of analytical standards, direct synthesis from a fully labeled precursor is the required method to ensure specificity and purity.
| Step | Description | Key Reagents and Conditions |
| 1 | Preparation of Labeled Precursor | ¹³C₁₂-Dibenzofuran |
| 2 | Controlled Chlorination | Chlorine gas (Cl₂), Lewis acid catalyst (e.g., FeCl₃, AlCl₃), controlled temperature and reaction time |
| 3 | Purification | Chromatographic techniques to isolate the desired isomer |
Principles of Carbon-13 Isotopic Enrichment in Organic Synthesis
Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that contains six protons and seven neutrons. chemlin.orgwikipedia.org It has a natural abundance of approximately 1.1% on Earth, with the vast majority of carbon being the ¹²C isotope. chemlin.orgwikipedia.org For the synthesis of labeled compounds used as internal standards, where the ¹³C isotope serves as a mass spectrometric marker, the starting materials must be highly enriched in ¹³C. chemlin.org
The process of isotopic enrichment involves separating ¹³C from the much more abundant ¹²C. Several techniques exist for this separation, including thermal diffusion, chemical exchange, and gas diffusion. chemlin.org However, the most economically viable method for large-scale industrial production is the cryogenic distillation of carbon-containing gases like methane (B114726) (CH₄) or carbon monoxide (CO). chemlin.orgwikipedia.orgtn-sanso.co.jp
This process leverages the slight differences in the boiling points of the isotopically different molecules (e.g., ¹³CO vs. ¹²CO). The key principles are:
Cryogenic Temperatures: The gas (e.g., carbon monoxide) is liquefied at very low temperatures. chemlin.org
Fractional Distillation: The liquefied gas is then passed through very tall distillation columns, which can be over 100 meters high. chemlin.org In these columns, the slightly more volatile ¹²C-containing compound tends to move up the column, while the less volatile ¹³C-containing compound concentrates at the bottom.
High Purity Product: This process is repeated through a series of columns to achieve a high level of isotopic enrichment, often exceeding 98%. tn-sanso.co.jp
The resulting highly enriched ¹³C source material, such as ¹³CO, is then used to synthesize the necessary building blocks for the total synthesis of complex molecules like 2,3,4,6,7,8-Hexachlorodibenzofuran-¹³C₁₂. tn-sanso.co.jp
| Enrichment Method | Principle | State |
| Cryogenic Distillation | Separation based on slight differences in boiling points of isotopologues. | Industrial Standard |
| Thermal Diffusion | Separation based on mass differences in a temperature gradient. | Less Common |
| Chemical Exchange | Isotopic fractionation between two chemical species in equilibrium. | Less Common |
| Gas Diffusion | Separation based on different rates of diffusion through a porous membrane. | Less Common |
Rigorous Purity and Isomer Specificity Assessment of Synthesized Labeled Standards
The utility of a ¹³C-labeled standard depends entirely on its chemical and isotopic purity, as well as its isomeric specificity. Contamination with other congeners or incomplete labeling would compromise its function as a reliable standard for quantitative analysis. Therefore, rigorous assessment is a critical final step in its production.
The primary analytical technique for this assessment is high-resolution gas chromatography coupled with mass spectrometry (HRGC/MS). ca.govepa.gov Due to the large number of possible PCDF isomers, achieving isomer-specific separation is challenging. Often, a single gas chromatography column is insufficient to resolve all congeners. ca.govepa.gov For instance, the DB-5 column, while widely used, cannot separate 2,3,7,8-TCDF from several other TCDF isomers. epa.govepa.gov Consequently, regulatory methods often mandate the use of at least two different columns with different polarities (e.g., DB-5 and SP-2331) to confirm the identity and purity of the specific isomer. ca.govepa.gov
The assessment process involves:
Isotopic Enrichment Verification: Mass spectrometry is used to confirm that all twelve carbon atoms in the molecule are ¹³C, resulting in a molecular weight that is 12 mass units higher than the native compound. wikipedia.org The isotopic enrichment level is typically required to be greater than 98%.
Chemical Purity Analysis: Techniques like UPLC-MS are used to determine the chemical purity of the compound, ensuring it is free from starting materials, reagents, or byproducts.
Isomer Specificity Confirmation: HRGC/MS analysis on multiple columns is performed to ensure that the product is a single, specific isomer (in this case, 2,3,4,6,7,8-HxCDF) and is not contaminated with other hexachlorodibenzofuran isomers. epa.govepa.gov
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, can provide definitive structural confirmation. libretexts.org
A Certificate of Analysis (CoA) is issued for the labeled standard, which documents the results of these purity and specificity tests, confirming its suitability for use in quantitative analytical methods.
| Analytical Technique | Purpose | Key Parameter Measured |
| High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/MS) | Isomer identification and quantification | Retention time, mass-to-charge ratio, ion abundance ratios epa.gov |
| Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Chemical purity assessment | Purity percentage |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Chemical shifts and coupling constants libretexts.org |
Advanced Analytical Methodologies Employing 2,3,4,6,7,8 Hexachlorodibenzofuran 13c12 As an Internal Standard
Fundamentals of Isotope Dilution High-Resolution Mass Spectrometry (ID-HRMS) for Ultra-Trace Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical method that enables highly accurate and precise quantification of analytes. nih.govrsc.org The core principle of ID-HRMS involves the addition of a known quantity of an isotopically labeled analog of the target analyte to the sample prior to any extraction or cleanup steps. nih.govepa.gov For the analysis of 2,3,4,6,7,8-Hexachlorodibenzofuran, its carbon-13 labeled counterpart, 2,3,4,6,7,8-Hexachlorodibenzofuran-13C12, serves as the ideal internal standard.
This labeled standard is chemically identical to the native (unlabeled) analyte and therefore exhibits the same behavior throughout the entire analytical procedure, including extraction, cleanup, and chromatographic separation. nih.govepa.gov Any loss of the native analyte during these steps is mirrored by a proportional loss of the labeled standard. The mass spectrometer, however, can distinguish between the native and the labeled compounds due to their mass difference. nih.gov
Quantification is based on measuring the ratio of the signal response of the native analyte to that of the known amount of the added labeled standard. epa.gov This ratio is then compared to a calibration curve generated from standards containing known concentrations of both the native and labeled compounds. This methodology effectively corrects for recovery losses and variations in instrument response, which is critical when measuring compounds at parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) levels. nih.gov
The "high-resolution" aspect of ID-HRMS is crucial for selectivity. nih.govchromatographyonline.com HRMS instruments, such as double-focusing magnetic sector or Orbitrap mass spectrometers, operate at resolutions of 10,000 or greater. mdpi.comthermofisher.com This high resolving power allows for the accurate mass measurement of the target ions, enabling them to be clearly distinguished from the multitude of interfering compounds present in complex sample matrices that may have the same nominal mass. chromatographyonline.comthermofisher.com The combination of isotope dilution for accuracy and high resolution for selectivity makes ID-HRMS the definitive method for generating legally defensible data for dioxins and furans. nih.govnih.gov
Optimization of Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) Parameters for 13C-PCDFs
The successful analysis of PCDFs by GC-HRMS hinges on the careful optimization of both the gas chromatographic separation and the mass spectrometric detection parameters. The primary goal of the GC separation is to resolve the toxic 2,3,7,8-substituted congeners from other PCDF isomers. epa.gov
Gas Chromatography (GC) Optimization:
Capillary Column: A high-resolution capillary column is essential. Columns with a length of 60 meters, an internal diameter of 0.25-0.32 mm, and a film thickness of 0.25 µm are commonly used. mdpi.comresearchgate.net Stationary phases like 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5) or specialized "Dioxin" columns are frequently employed to achieve the necessary separation. mdpi.comresearchgate.net
Injector: A split/splitless injector is typically used in splitless mode to maximize the transfer of analytes onto the column, which is critical for trace-level detection. The injector temperature is generally set high, around 290 °C, to ensure efficient vaporization of the high-boiling-point PCDF congeners. mdpi.com
Oven Temperature Program: A precisely controlled temperature program is required to separate the various PCDF congeners. The program typically starts at a lower temperature, ramps up to intermediate temperatures to separate the tetra- through hexa-chlorinated congeners, and then ramps to a final high temperature to elute the hepta- and octa-chlorinated congeners.
Carrier Gas: Helium is the most common carrier gas, with flow rates optimized for the best balance of separation efficiency and analysis time.
High-Resolution Mass Spectrometry (HRMS) Optimization:
Mass Resolution: The mass spectrometer must be operated at a resolving power of at least 10,000 (10% valley definition) to ensure that the measured mass of an ion is sufficiently close to its theoretical exact mass, thereby separating it from potential interferences. mdpi.comthermofisher.com
Ionization Mode: Electron impact (EI) ionization is the standard technique, typically using an electron energy of 40 eV. researchgate.net
Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity. publications.gc.ca Instead of scanning a wide mass range, the mass spectrometer is set to monitor only the specific ions characteristic of the native PCDFs and their 13C-labeled internal standards. For each congener group, at least two characteristic ions are monitored to confirm identity through their isotopic abundance ratio. nih.gov
The following table summarizes typical optimized parameters for GC-HRMS analysis of PCDFs.
| Parameter | Typical Setting | Purpose |
| Gas Chromatograph | ||
| Column | 60 m x 0.25 mm ID, 0.25 µm film (e.g., TG-Dioxin, DB-5ms) | Isomer-specific separation of PCDF congeners. |
| Injection Mode | Splitless (2 µL injection volume) | Maximizes analyte transfer for ultra-trace sensitivity. |
| Injector Temperature | 290 °C | Ensures complete vaporization of high-boiling point analytes. |
| Oven Program | Multi-ramp temperature gradient (e.g., 150°C to 310°C) | Separates congeners based on their boiling points. |
| Carrier Gas | Helium | Provides efficient chromatographic separation. |
| Mass Spectrometer | ||
| Instrument Type | Double-focusing magnetic sector or Orbitrap | Achieves high mass resolution and accuracy. |
| Ionization Mode | Electron Impact (EI) at ~40 eV | Standard, reproducible fragmentation of analytes. |
| Mass Resolution | ≥ 10,000 (10% valley) | Separates analyte ions from matrix interferences. |
| Detection Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity by monitoring only specific target ions. |
| Monitored Ions | Two most abundant ions in the molecular cluster for each native and labeled congener | Confirms identity and quantifies concentration. |
This table presents a generalized summary of GC-HRMS parameters. Specific conditions may vary based on the instrument manufacturer and the specific sample matrix.
Comprehensive Sample Preparation and Extraction Techniques Utilizing 13C-Internal Standards
The journey from a raw sample to a final extract ready for GC-HRMS injection is complex and multi-staged. The addition of 13C-labeled internal standards, including this compound, at the very beginning of this process is crucial for correcting analyte losses that inevitably occur during extraction and cleanup. nih.govnih.gov
The choice of extraction method is dictated by the physical and chemical nature of the sample matrix.
Soil and Sediment: These solid matrices are typically dried, homogenized, and extracted using methods like Soxhlet extraction with toluene (B28343) or Pressurized Liquid Extraction (PLE) with solvents such as a hexane/acetone mixture. nih.govchromatographyonline.com PLE offers advantages in terms of reduced solvent consumption and faster extraction times. fms-inc.com
Air: Air samples are usually collected by pumping large volumes of air through a sorbent material like polyurethane foam (PUF) or XAD-2 resin. rsc.org The PCDFs trapped on the sorbent are then extracted using a suitable solvent, often with a Soxhlet apparatus. rsc.org
Water: For aqueous samples, the low levels of PCDFs necessitate the processing of large volumes (often several liters). researchgate.net Common techniques include liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) or solid-phase extraction (SPE), where the sample is passed through a disk or cartridge that retains the analytes, which are then eluted with a small volume of solvent. researchgate.net
Fish Tissue: Fish and other biological tissues require homogenization before extraction. publications.gc.ca Due to the lipophilic (fat-loving) nature of PCDFs, the extraction process is designed to efficiently recover lipids using solvent systems like dichloromethane/hexane. publications.gc.cafms-inc.com The resulting extract is high in fat, which must be removed in subsequent cleanup steps. fms-inc.com For wet fish samples, mixing with anhydrous sodium sulfate (B86663) can avoid the time-consuming freeze-drying step. fms-inc.com
The table below outlines common extraction protocols for different environmental matrices.
| Sample Matrix | Common Extraction Technique(s) | Typical Solvents | Key Considerations |
| Soil/Sediment | Pressurized Liquid Extraction (PLE), Soxhlet Extraction | Toluene, Hexane/Acetone | Requires sample drying and homogenization. |
| Air (XAD-2 Resin) | Soxhlet Extraction, End-over-End Tumbling | Toluene, Acetone/Hexane | Extracts analytes from the sorbent trap. rsc.org |
| Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Dichloromethane, Hexane | Large sample volumes are needed to achieve detection limits. researchgate.net |
| Fish Tissue | Homogenization followed by PLE or Soxhlet | Dichloromethane/Hexane | High lipid content requires extensive cleanup. publications.gc.cafms-inc.com |
This table provides a summary of typical protocols. The specific method chosen depends on laboratory resources, desired throughput, and regulatory requirements.
Biological samples are particularly challenging due to their high lipid and protein content. Human milk is considered an excellent matrix for biomonitoring these POPs due to its high lipid content and non-invasive collection. nih.govnih.gov
Serum/Plasma: These samples have lower lipid content than tissue but still require robust extraction. Methods often involve protein precipitation followed by liquid-liquid or solid-phase extraction.
Adipose Tissue, Placenta, and Breast Milk: These matrices are characterized by very high lipid content. nih.govnih.gov The sample is first homogenized and spiked with the 13C-internal standards. Extraction is then performed with organic solvents to dissolve the fats and the target analytes. mdpi.comnih.gov The most critical subsequent step is the removal of the co-extracted lipids, which would otherwise interfere with the analysis. This is often accomplished using gel permeation chromatography (GPC) or by chemical degradation of the lipids using concentrated sulfuric acid layered on silica (B1680970) gel. nih.govpublications.gc.ca
Raw extracts from any matrix are far too complex for direct injection into a GC-HRMS system. A multi-stage cleanup process is essential to remove the vast majority of co-extracted interfering compounds. nih.gov This process typically employs several column chromatography steps with different adsorbents. publications.gc.cachromatographyonline.com
Acid/Base Silica Column: An initial column often contains layers of silica gel modified with sulfuric acid and sodium hydroxide. The acidic silica oxidizes and removes a significant portion of lipids and other biogenic material, while the basic layer removes acidic interferences. chromatographyonline.comfms-inc.com
Alumina (B75360) Column: A column packed with activated alumina is used for further fractionation, separating PCDFs from compounds like polychlorinated biphenyls (PCBs). publications.gc.ca
Carbon Column: The most selective cleanup step involves a column containing activated carbon dispersed on a support like glass fibers or celite. publications.gc.cafms-inc.com The planar structure of PCDFs allows them to adsorb strongly to the carbon. Less planar interferences can be washed off with a forward elution of solvent. The target PCDFs are then recovered by back-flushing the column with a strong solvent like toluene. publications.gc.ca This step is highly effective at isolating PCDFs from the bulk of remaining interferences. nih.gov
Automated systems that combine these cleanup steps are often used to improve reproducibility and sample throughput. nih.govfms-inc.com
Quantitative Analysis and Calibration Strategies with Isotopic Standards
The final step of the analysis is quantification, which relies on the data generated from the ID-HRMS analysis of the cleaned extract. nih.gov The process is anchored in the use of the 13C-labeled internal standards added at the beginning of the procedure. nih.gov
Calibration: The instrument is calibrated by analyzing a series of solutions (typically five or more) containing known concentrations of both the native (unlabeled) PCDFs and their corresponding 13C-labeled internal standards. nih.goveuropa.eu For each congener, a Relative Response Factor (RRF) is calculated at each concentration level using the following equation:
RRF = (A_x * C_is) / (A_is * C_x)
Where:
A_x is the peak area of the native analyte.
A_is is the peak area of the 13C-labeled internal standard.
C_x is the concentration of the native analyte.
C_is is the concentration of the 13C-labeled internal standard.
The calibration is considered valid if the RRFs are consistent across the concentration range, typically demonstrated by a low relative standard deviation (RSD) of the mean RRF. epa.gov
Quantification: Once the instrument is calibrated, the sample extract is analyzed. The concentration of each PCDF congener in the extract is then calculated using the mean RRF from the initial calibration and the measured peak areas of the native analyte and its 13C-labeled internal standard in the sample. europa.eu
Concentration_sample = (A_x * C_is) / (A_is * RRF_mean)
This calculated concentration is then adjusted for the initial sample weight or volume to provide the final result in units such as picograms per gram (pg/g) or picograms per liter (pg/L). europa.eu
In addition to the internal standards added before extraction, a recovery (or injection) standard , which is another labeled compound not expected to be in the sample, is often added to the final extract just before injection. epa.govdspsystems.eu This standard helps verify the efficiency of the injection process and the instrument's performance at the time of analysis. The recovery of the primary 13C-internal standards (like this compound) must fall within specified limits (e.g., 40-120%) to ensure the validity of the analytical run. epa.gov
Isotope Dilution Quantification and Response Factor Calculation
Isotope dilution is an analytical technique used for the absolute quantification of target analytes. nih.gov The method relies on adding a known amount of an isotopically labeled standard, such as 2,3,4,6,7,8-Hexachlorodibenzofuran-¹³C₁₂, to a sample prior to extraction and analysis. thermofisher.com The concentration of the native analyte is then determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. azdhs.gov
A key parameter in this calculation is the Relative Response Factor (RRF) or Response Factor (RF). The RRF is determined by analyzing calibration standards containing known concentrations of both the native (unlabeled) analyte and the labeled internal standard. chromatographytoday.com The RRF is calculated using the following equation:
RRF = (Aₓ * Cᵢₛ) / (Aᵢₛ * Cₓ)
Where:
Aₓ = Peak area of the native analyte
Cᵢₛ = Concentration of the internal standard (e.g., 2,3,4,6,7,8-Hexachlorodibenzofuran-¹³C₁₂)
Aᵢₛ = Peak area of the internal standard
Cₓ = Concentration of the native analyte
For a method to be considered valid, the RRF should remain consistent across a range of concentrations. Analytical method guidelines often require the relative standard deviation (RSD) of the response factors from the calibration points to be less than 20% or 25%. azdhs.gov
The following table presents research data on the response factors determined for 2,3,4,6,7,8-Hexachlorodibenzofuran-¹³C₁₂ in a series of analyses.
| Analysis Run | Calculated Response Factor (RF) |
|---|---|
| 1 | 1.218267 |
| 2 | 1.324792 |
| 3 | 1.198561 |
| 4 | 1.490342 |
| 5 | 1.207497 |
| 6 | 1.205949 |
| Mean RF | 1.274235 |
| RSD (%) | 9.3% |
Data sourced from a study on alternative testing procedures for dioxins and furans. nelac-institute.org
Application of Recovery Standards for Method Performance Assessment
The analysis of complex matrices like soil, tissue, or food requires extensive sample preparation, including extraction and multi-step cleanup procedures, to isolate the analytes of interest from interfering compounds. nih.govepa.gov During these steps, some portion of the target analyte can be lost. Labeled compounds such as 2,3,4,6,7,8-Hexachlorodibenzofuran-¹³C₁₂ are crucial for assessing the performance and efficiency of the entire analytical method. nih.gov
When added to the sample at the very beginning of the process, the recovery of the labeled internal standard provides a direct measure of the method's efficiency through all stages of extraction and cleanup. epa.gov The percentage recovery is calculated by comparing the amount of the standard measured in the final extract to the known amount initially added. epa.gov Acceptable recovery limits, often in the range of 40% to 130%, are typically established by regulatory methods to ensure the data quality. If the recovery of the labeled standard falls outside this range, it may indicate a problem with the sample processing, and the results for that sample may be considered invalid.
In some methods, additional labeled compounds, known as "recovery standards" or "syringe standards," are added to the final sample extract just before injection into the gas chromatograph-mass spectrometer (GC-MS). epa.govepa.gov This allows analysts to differentiate between analyte losses that occur during sample preparation and those that might occur during the final analysis step. epa.gov
The table below provides a representative example of recovery data for hexachlorodibenzofurans from various sample matrices, demonstrating typical performance expectations for such methods.
| Labeled Compound Congener | Sample Matrix | Mean Recovery (%) | Standard Deviation (%) |
|---|---|---|---|
| Hexachlorodibenzofuran (HxCDF) | Stack Gas | 75 | 15 |
| Hexachlorodibenzofuran (HxCDF) | Fly Ash | 81 | 12 |
| Hexachlorodibenzofuran (HxCDF) | Sediment | 69 | 18 |
| Heptachlorodibenzofuran (HpCDF) | Stack Gas | 58 | 11 |
This table is a representative illustration based on data from combustion sample analysis. sci-hub.se
Establishment of Multi-Point Calibration Curves and Dynamic Ranges
To ensure accurate quantification over a wide range of concentrations, a multi-point calibration curve must be established. epa.gov This process involves analyzing a series of at least five to nine calibration standards containing progressively higher concentrations of the native analyte, while the concentration of the internal standard, 2,3,4,6,7,8-Hexachlorodibenzofuran-¹³C₁₂, is held constant in each standard. thermofisher.comresearchgate.net
A calibration curve is generated by plotting the response ratio (peak area of native analyte / peak area of internal standard) against the concentration ratio (concentration of native analyte / concentration of internal standard). thermofisher.com The resulting curve establishes the instrument's response across a specific concentration range. The working range of the method, or its linear dynamic range, is the concentration span over which the response is demonstrated to be linear. researchgate.net Method linearity is typically accepted if the correlation coefficient (R²) of the curve is greater than 0.99 or if the relative standard deviation (RSD) of the relative response factors for all calibration points is within an acceptable limit, such as 20%. azdhs.goveurofins.com
The following table provides an example of a nine-point calibration dataset used to quantify 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF).
| Calibration Level | Native HxCDF Conc. (ng/mL) | ¹³C₁₂-HxCDF Conc. (ng/mL) | Concentration Ratio (Cₓ/Cᵢₛ) | Measured Area Ratio (Aₓ/Aᵢₛ) |
|---|---|---|---|---|
| CS1 | 0.5 | 10 | 0.05 | 0.06 |
| CS2 | 1.0 | 10 | 0.10 | 0.12 |
| CS3 | 2.5 | 10 | 0.25 | 0.31 |
| CS4 | 5.0 | 10 | 0.50 | 0.62 |
| CS5 | 10.0 | 10 | 1.00 | 1.25 |
| CS6 | 25.0 | 10 | 2.50 | 3.10 |
| CS7 | 50.0 | 10 | 5.00 | 6.28 |
| CS8 | 100.0 | 10 | 10.00 | 12.45 |
| CS9 | 200.0 | 10 | 20.00 | 25.10 |
This table is a representative example based on calibration procedures for PCDD/PCDF analysis. researchgate.net
Quality Assurance and Quality Control Qa/qc Protocols in 13c Pcdf Analytical Research
Role of 2,3,4,6,7,8-Hexachlorodibenzofuran-¹³C₁₂ as a Certified Reference Material and Internal Standard
2,3,4,6,7,8-Hexachlorodibenzofuran-¹³C₁₂ serves a dual and critical function in environmental and food safety analysis as both a certified reference material (CRM) and an internal standard. lgcstandards.comdspsystems.eu As a CRM, it provides a known concentration and isotopic purity, forming the basis for the calibration of analytical instruments and the validation of analytical methods. dspsystems.eu Its synthesis from well-characterized intermediates ensures a high degree of chemical purity, typically greater than 97% for ¹³C-labeled materials. dspsystems.euotsuka.co.jp
In its capacity as an internal standard, 2,3,4,6,7,8-Hexachlorodibenzofuran-¹³C₁₂ is added to a sample at a known concentration prior to extraction and analysis. epa.govwell-labs.com This is a cornerstone of the isotope dilution method, a powerful technique that corrects for the loss of analyte during sample preparation and analysis. nih.govrsc.org Because the ¹³C-labeled standard is chemically identical to the native PCDF, it experiences similar losses, allowing for accurate quantification of the target analyte by measuring the ratio of the native compound to its labeled counterpart. nih.govpsu.edu This approach significantly enhances the accuracy and precision of the analytical results. nih.gov The use of such standards is a requirement in legally defensible methods like EPA Method 1613B and SW846 Method 8290A for the analysis of PCDDs and PCDFs. epa.gov
Method Validation and Performance Criteria for Isotope Dilution Methods
The validation of isotope dilution methods is a comprehensive process designed to ensure that the analytical procedure is fit for its intended purpose. well-labs.comnih.gov This involves a thorough evaluation of the method's performance characteristics to guarantee reliable and reproducible results.
Assessment of Analytical Accuracy and Precision
Accuracy in isotope dilution analysis refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. psu.edu The use of 2,3,4,6,7,8-Hexachlorodibenzofuran-¹³C₁₂ as an internal standard is fundamental to achieving high accuracy, as it compensates for variations in extraction efficiency and instrumental response. rsc.orgpsu.edu
Precision is typically evaluated by analyzing replicate samples and is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). epa.govnih.gov For PCDF analysis, acceptable precision is crucial, with regulatory methods often specifying limits for RSD. For instance, in some methods, the %RSD for the relative response factors (RRFs) across a calibration range should not exceed 35%. epa.gov The accuracy of the method is assessed by analyzing certified reference materials or by performing spike recovery experiments, where a known amount of the analyte is added to a sample matrix. nih.gov Acceptable recovery ranges are typically defined, for example, between 40% and 120% for internal standards. well-labs.com
Table 1: Illustrative Accuracy and Precision Data for PCDF Analysis
| Parameter | Acceptance Criteria | Typical Observed Value |
| Accuracy (Spike Recovery) | 70-130% | 95% |
| Precision (RSD of Replicates) | < 20% | 8% |
| Internal Standard Recovery | 40-120% | 85% |
This table provides example values and criteria which can vary based on the specific method and laboratory.
Determination of Method Detection Limits (MDLs) and Limits of Quantitation (LOQs)
The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. epa.govregulations.gov The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be reliably quantified with a specified level of precision and accuracy. sciex.comnih.gov
The determination of MDLs and LOQs is a critical part of method validation. epa.gov For PCDF analysis, these limits are influenced by the sensitivity of the instrument, typically a high-resolution gas chromatograph/high-resolution mass spectrometer (HRGC/HRMS), and the level of interference from the sample matrix. epa.govwell-labs.com The MDL is often established by analyzing a series of low-level spiked samples and calculating the standard deviation of the measurements. epa.govregulations.gov The LOQ is frequently defined as the concentration that yields a signal-to-noise ratio of 10:1 or as the lowest point on the calibration curve that meets specific accuracy and precision criteria. sciex.comthermofisher.cn For PCDD/F analysis, the LOQ must be low enough to meet regulatory requirements, often around one-fifth of the maximum level being checked. europa.eufigshare.com
Table 2: Example MDL and LOQ Values for Hexachlorodibenzofurans
| Compound | Matrix | MDL (pg/g) | LOQ (pg/g) |
| 2,3,4,6,7,8-HxCDF | Soil | 0.5 | 1.0 |
| 2,3,4,6,7,8-HxCDF | Fish Tissue | 0.2 | 0.5 |
| 2,3,4,6,7,8-HxCDF | Water | 0.01 | 0.02 |
These values are illustrative and depend on the specific analytical method and instrumentation.
Intra- and Interlaboratory Comparison Studies for Data Comparability
To ensure the comparability and reliability of data across different laboratories, intra- and interlaboratory comparison studies are essential. europa.eumedpace.com Intralaboratory studies involve the analysis of the same samples by different analysts or on different instruments within the same laboratory to assess internal consistency.
Interlaboratory comparisons, also known as proficiency testing, involve multiple laboratories analyzing the same set of blind samples. europa.eu The results are then compared to a reference value to evaluate the performance of each laboratory. medpace.com Successful participation in these studies demonstrates a laboratory's competence and the comparability of its data with that of other laboratories. europa.eu These studies are crucial for identifying potential biases in analytical methods and for ensuring that data generated by different laboratories can be reliably combined and compared. medpace.compreprints.org
Ensuring Metrological Traceability of Results to International Standards
Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. nist.govcpsbc.ca In the context of PCDF analysis, this means that the final reported concentration of an analyte is traceable to national or international standards, such as those provided by the National Institute of Standards and Technology (NIST) or other National Metrology Institutes (NMIs). nist.govcpsbc.ca
The use of certified reference materials, like 2,3,4,6,7,8-Hexachlorodibenzofuran-¹³C₁₂, is a key component in establishing metrological traceability. cpsbc.caeurachem.org The certificate of analysis for a CRM provides a statement of its traceability to a higher-order standard. labmix24.com By using calibrated balances, volumetric glassware, and other equipment, and by employing validated methods, laboratories can ensure that their measurement results are traceable to the International System of Units (SI). nist.goveurachem.org This traceability is a fundamental requirement for the international acceptance and comparability of analytical data. eurachem.orgpsu.edu
Continual System Suitability and Instrument Performance Monitoring
Before and during the analysis of samples, it is crucial to verify that the analytical system is performing correctly. This is achieved through continual system suitability and instrument performance monitoring. waters.comnih.gov System suitability tests are a series of checks performed to ensure that the chromatography and mass spectrometry systems are operating within predefined criteria. waters.com
These tests typically involve injecting a standard solution containing known analytes, including 2,3,4,6,7,8-Hexachlorodibenzofuran-¹³C₁₂, to assess parameters such as:
Chromatographic resolution: The ability of the GC column to separate closely eluting isomers. epa.gov
Peak shape and symmetry: Ensuring that chromatographic peaks are sharp and symmetrical for accurate integration.
Mass accuracy: Verifying that the mass spectrometer is measuring the correct mass-to-charge ratios.
Signal-to-noise ratio: Confirming that the instrument has sufficient sensitivity to detect the analytes at the required levels. epa.gov
Retention time stability: Ensuring that the retention times of the analytes are consistent throughout the analytical run. nih.gov
The results of these tests are compared against established acceptance criteria. waters.com If any parameter fails to meet the criteria, corrective actions must be taken before proceeding with sample analysis. waters.com This continuous monitoring ensures the ongoing validity of the analytical data being generated. nih.gov
Applications of 2,3,4,6,7,8 Hexachlorodibenzofuran 13c12 in Environmental Fate and Transport Studies
Tracer Applications for Investigating Pollutant Distribution and Movement
The use of 2,3,4,6,7,8-Hexachlorodibenzofuran-13C12 as a tracer is fundamental to investigating the distribution and movement of hexachlorodibenzofurans (HxCDFs) in the environment. When introduced into an environmental system, whether in a controlled laboratory setting or a field study, the labeled compound mimics the behavior of the native pollutant. This allows researchers to track its movement through various environmental compartments, including air, water, soil, and sediment.
By analyzing samples from these compartments over time, scientists can map the distribution of the pollutant and understand its transport pathways. For instance, studies can determine how HxCDFs are transported from industrial emission sources through the atmosphere and subsequently deposited onto soil and water bodies. The unique mass of the 13C12-labeled congener allows it to be distinguished from the background levels of the unlabeled pollutant, enabling a clear picture of its dispersion and partitioning behavior.
Elucidation of Transformation Pathways and Degradation Kinetics
Understanding how 2,3,4,6,7,8-Hexachlorodibenzofuran is transformed and degraded in the environment is crucial for assessing its persistence and long-term risks. The 13C12-labeled variant is instrumental in these investigations, as it allows for the unambiguous tracking of the parent compound and its degradation products.
Studies on Biodegradation and Photolysis Processes
Biodegradation and photolysis are two of the primary degradation processes for HxCDFs in the environment. In biodegradation studies, this compound can be introduced into soil or sediment microcosms containing microbial populations. By monitoring the decrease in the concentration of the labeled parent compound and identifying its labeled metabolites over time, researchers can determine the biodegradation pathways and calculate degradation rates.
Similarly, in photolysis studies, the labeled compound can be exposed to natural or simulated sunlight in various media, such as water or on soil surfaces. The rate of disappearance of the 13C12-labeled HxCDF provides a direct measure of its photolytic half-life. While specific data for the photolysis of 2,3,4,6,7,8-HxCDF is limited, studies on a structurally similar compound, 2,3,4,7,8-pentachlorodibenzofuran, have shown that photolysis is significantly faster in natural water compared to distilled water, suggesting that indirect photolytic mechanisms play an important role. epa.gov
Table 1: Estimated Environmental Half-lives for Hexachlorodibenzofurans
| Environmental Compartment | Degradation Process | Half-life Range | Notes |
|---|---|---|---|
| Air | Photooxidation | 9 - 89 days | Estimated for the reaction with hydroxyl radicals. epa.gov |
| Water | Photolysis | 4.56 hours - 46.2 days | Data for the structurally similar 2,3,4,7,8-pentachlorodibenzofuran. epa.gov |
Quantification of Non-Extractable Residues (NER) in Environmental Matrices
A significant portion of persistent organic pollutants like 2,3,4,6,7,8-Hexachlorodibenzofuran can become tightly bound to environmental matrices such as soil and sediment, forming what are known as non-extractable residues (NER). researchgate.net These residues are not easily removed by conventional solvent extraction methods and can represent a long-term source of contamination. The quantification of NER is only possible through the use of isotopically labeled compounds. researchgate.netknoell.com
By introducing this compound into a soil or sediment sample, researchers can accurately measure the amount of the compound that becomes non-extractable over time. This is achieved by first extracting the "available" portion of the labeled compound and then analyzing the remaining solid matrix for the 13C label, often through combustion and isotope ratio mass spectrometry. This provides a precise measure of the NER fraction, which is crucial for a complete understanding of the pollutant's environmental fate. researchgate.net
Determination of Mass Balance and Fugacity in Environmental Compartments (Air, Water, Soil, Sediment)
Achieving a complete mass balance of a pollutant in an environmental system is a key objective of fate and transport studies. This compound is an essential tool for this purpose. By spiking a known amount of the labeled compound into a system, researchers can track its distribution across all compartments—air, water, soil, and sediment—as well as account for amounts lost to degradation or transformation. This allows for a comprehensive accounting of the pollutant's fate.
Fugacity, a measure of a chemical's escaping tendency from a particular phase, is another important parameter in environmental modeling. While specific studies on the fugacity of 2,3,4,6,7,8-HxCDF using its 13C12-labeled form are not widely available, the principles of using isotopically labeled standards are applicable. Such studies would involve measuring the partitioning of the labeled compound between different environmental phases at equilibrium to determine its fugacity capacity in each compartment. This data is vital for predicting the direction of pollutant transport between, for example, water and air, or soil and water.
Source Apportionment and Emission Characterization Using Isotopic Signatures
The precise quantification enabled by this compound is critical for source apportionment and the characterization of emissions. By using it as an internal standard in isotope dilution analysis, environmental agencies and researchers can accurately measure the concentration of the native compound in environmental samples.
Tracing Industrial Emissions and By-products
Hexachlorodibenzofurans are not intentionally produced but are formed as by-products in various industrial processes, including waste incineration and the manufacturing of chlorinated chemicals. nih.gov By analyzing the congener profile, or the relative concentrations of different PCDF congeners, in an environmental sample and comparing it to the profiles of potential sources, it is possible to trace the pollution back to its origin. The use of this compound as an internal standard ensures that the measurements of the native congener are accurate, which is essential for the reliability of these source apportionment models. This allows for the identification of specific industrial facilities or activities responsible for the release of these toxic compounds into the environment.
Identifying Combustion-Derived Sources
In the field of environmental forensics, accurately identifying and quantifying pollutants from specific sources is paramount. This compound plays a critical role as an isotopic surrogate and internal standard in the precise identification of combustion-derived sources of contamination. Polychlorinated dibenzofurans (PCDFs), including the 2,3,4,6,7,8-hexachloro congener, are not produced commercially but are formed as unintentional byproducts in a variety of thermal and industrial processes. nih.govt3db.ca These processes include waste incineration, the burning of fossil fuels, and the production of certain chlorinated chemicals. nih.govepa.gov The presence of specific PCDF congeners in environmental samples is a key indicator of pollution from these combustion-related activities. epa.govca.gov
The analytical challenge lies in accurately measuring the often trace levels of these compounds in complex environmental matrices like soil, sediment, and air. This is where the application of this compound becomes indispensable, primarily through the isotope dilution method coupled with high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS). isotope.comepa.gov
In this methodology, a known quantity of this compound is added to an environmental sample at the very beginning of the analytical procedure. This "spiked" standard, being chemically identical to its native (non-labeled) counterpart, experiences the same potential losses during the multi-step extraction, cleanup, and concentration processes. Because the mass spectrometer can differentiate between the native compound and the heavier ¹³C-labeled standard, the ratio of the two can be used to calculate the exact concentration of the native 2,3,4,6,7,8-Hexachlorodibenzofuran in the original sample with high precision and accuracy. This corrects for any procedural inefficiencies and matrix effects, which is crucial for reliable quantification.
The detection of 2,3,4,6,7,8-Hexachlorodibenzofuran, quantified using its ¹³C-labeled analogue, provides strong evidence of a combustion source. epa.gov Different combustion processes can produce unique PCDF congener profiles or "fingerprints." By accurately measuring the concentration of individual congeners like 2,3,4,6,7,8-HxCDF, researchers can compare the profile in an environmental sample to known emission profiles from sources such as municipal waste incinerators or metal smelting plants. This comparison helps to trace the contamination back to its origin, a critical step in environmental fate and transport studies and for implementing effective remediation and regulatory strategies.
Research Findings
Detailed research findings from environmental monitoring studies demonstrate the utility of this approach. For instance, air monitoring studies in the vicinity of industrial facilities often use ¹³C-labeled PCDF standards to quantify atmospheric deposition and track the transport of these combustion byproducts.
Below is a table representing typical data that would be generated in a study aimed at identifying combustion-derived PCDF sources in environmental samples using this compound as an internal standard.
Table 1: Representative Data from an Environmental Study Utilizing this compound
| Sample ID | Matrix | Labeled Standard Spiked (pg) | Native 2,3,4,6,7,8-HxCDF Detected (pg/g) | Labeled Standard Recovery (%) | Inferred Source |
| Soil-001 | Soil (Surface) | 1000 | 15.2 | 85 | Industrial Incineration |
| Sed-004 | River Sediment | 1000 | 8.9 | 78 | Historical Industrial Discharge |
| Air-007 | Air (Particulate) | 500 | 0.5 (pg/m³) | 92 | Municipal Waste Combustion |
| FlyAsh-002 | Fly Ash | 2000 | 1250.0 | 88 | Coal-Fired Power Plant |
| Soil-015 | Soil (Control) | 1000 | < 0.1 | 91 | Background/Non-Point Source |
This table is interactive. You can sort the columns by clicking on the headers.
The data in the table illustrates how the consistent recovery of the labeled standard across different and complex sample types validates the quantitative results for the native compound. The high concentration found in the fly ash sample, for example, is a direct link to a combustion source, while the presence in soil and sediment at lower levels helps scientists model the environmental transport and fate of the pollutant from its source.
Utility of 2,3,4,6,7,8 Hexachlorodibenzofuran 13c12 in Mechanistic Biomedical and Toxicological Research Methodologies
Authentication and Quantitative Analysis of Environmental Contaminants in Biological Systems
The primary application of 2,3,4,6,7,8-Hexachlorodibenzofuran-13C12 is as an internal standard in isotope dilution mass spectrometry, the gold-standard analytical method for quantifying its native (unlabeled) counterpart in biological systems. Polychlorinated dibenzofurans (PCDFs) are persistent environmental pollutants that can bioaccumulate in living organisms. isotope.com Accurate measurement of these compounds in tissues such as blood, adipose tissue, and liver is critical for assessing exposure and understanding potential health risks.
The process involves adding a known amount of the 13C12-labeled standard to a sample at the beginning of the extraction and cleanup procedure. Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during these multi-step procedures. During the final analysis by high-resolution gas chromatography/mass spectrometry (HRGC/MS), the instrument distinguishes between the native and the labeled compounds based on their mass difference. By measuring the ratio of the native compound to the known amount of the added labeled standard, analysts can calculate the exact concentration of the native 2,3,4,6,7,8-HxCDF in the original sample with high precision and accuracy. This corrects for any procedural losses, ensuring the data is robust and reliable for research and risk assessment. nih.gov
Table 1: Role of 2,3,4,6,7,8-HxCDF-13C12 in Quantitative Analysis
| Analytical Step | Function of 2,3,4,6,7,8-HxCDF-13C12 | Benefit |
|---|---|---|
| Sample Spiking | Introduced into the biological matrix at a precise, known concentration. | Acts as an internal benchmark throughout the entire analytical process. |
| Extraction & Cleanup | Behaves identically to the native HxCDF, co-extracting and co-purifying with it. | Any loss of the native analyte during these steps is mirrored by a proportional loss of the labeled standard. |
| GC/MS Analysis | Separated from the native HxCDF by the mass spectrometer due to its higher mass (12 additional neutrons). | Allows for independent detection and quantification of both the native and labeled forms. |
| Quantification | The ratio of the native analyte signal to the labeled standard signal is used to calculate the original concentration. | Provides highly accurate and precise quantification by correcting for matrix effects and procedural losses. |
Methodological Applications in Studying Xenobiotic Metabolism and Disposition
The study of how foreign substances (xenobiotics) are absorbed, distributed, metabolized, and excreted by an organism is fundamental to toxicology. nih.gov 2,3,4,6,7,8-HxCDF-13C12 provides a powerful tool for these investigations.
Many of the toxic effects of 2,3,4,6,7,8-HxCDF and similar compounds are mediated through their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govescholarship.org This binding initiates a cascade of events, including the increased expression of various genes, notably those for cytochrome P450 enzymes like CYP1A1. nih.gov The activity of CYP1A1 is often measured via assays for aryl hydrocarbon hydroxylase (AHH) or 7-ethoxyresorufin-O-deethylase (EROD).
In research designed to characterize these mechanisms, it is crucial to establish a clear dose-response relationship. The 13C12-labeled standard is used to accurately quantify the concentration of the unlabeled HxCDF in the experimental system, whether in cell culture media or in tissue homogenates from animal studies. This allows researchers to correlate a precise concentration of the compound with the degree of AhR binding or the level of enzyme induction observed. nih.govnih.gov This accuracy is essential for comparing the potency of different PCDF congeners and for understanding the molecular basis of their toxicity. mdpi.com
When studying the metabolic fate of 2,3,4,6,7,8-HxCDF, the 13C12-labeled version is invaluable. Researchers can administer the labeled compound to an experimental model and trace its journey through the body. Because the mass of the labeled compound and any of its metabolites will be 12 daltons higher than their natural counterparts, they can be unequivocally identified by mass spectrometry. This allows scientists to distinguish the metabolites of the administered dose from any background contamination of the same or similar compounds that might already be present in the organism or environment. This clarity is essential for identifying novel metabolic pathways and understanding how the body attempts to detoxify and excrete these persistent chemicals.
Congener-Specific Quantification and Profiling for Research Applications
The term "polychlorinated dibenzofurans" refers to a family of 135 different compounds, known as congeners, which vary in the number and position of chlorine atoms. nih.govnih.gov The toxicity of these congeners varies dramatically, with those containing chlorine atoms in the 2,3,7,8-positions being particularly harmful. nih.gov Therefore, simply measuring the "total PCDF" concentration is insufficient for a proper toxicological assessment.
Table 2: Example of a Congener-Specific Profile in a Hypothetical Sample
| PCDF Congener | Concentration (pg/g) | Labeled Standard Used for Quantification |
|---|---|---|
| 2,3,7,8-Tetrachlorodibenzofuran | 15.2 | 2,3,7,8-TCDF-13C12 |
| 1,2,3,7,8-Pentachlorodibenzofuran | 8.5 | 1,2,3,7,8-PeCDF-13C12 |
| 2,3,4,6,7,8-Hexachlorodibenzofuran | 22.7 | 2,3,4,6,7,8-HxCDF-13C12 |
| 1,2,3,4,7,8-Hexachlorodibenzofuran | 11.0 | 1,2,3,4,7,8-HxCDF-13C12 |
| 1,2,3,4,6,7,8-Heptachlorodibenzofuran | 35.1 | 1,2,3,4,6,7,8-HpCDF-13C12 |
Utilization in In Vitro and In Vivo Model Systems for Quantitative Exposure Assessment in Research
Quantitative exposure assessment is fundamental to linking a specific exposure level to a biological outcome. 2,3,4,6,7,8-HxCDF-13C12 plays a key role in ensuring the accuracy of these assessments in both laboratory cell models (in vitro) and whole-animal studies (in vivo).
In in vitro systems, such as cell cultures, the nominal concentration of a chemical added to the culture medium may not reflect the actual concentration experienced by the cells due to factors like adsorption to the plastic surfaces or binding to media components. By adding the 13C12-labeled standard, researchers can accurately measure the true concentration of the toxicant in the relevant cellular compartment, leading to more reliable dose-response data.
In in vivo animal studies, administering a known dose of 13C12-HxCDF allows for precise tracking of its absorption, distribution to various organs, and eventual elimination. This provides critical pharmacokinetic data. Such data is essential for quantitative in vitro-to-in vivo extrapolation (QIVIVE), a modern toxicological approach that aims to predict the in vivo effects of a chemical based on in vitro data. nih.gov By accurately measuring internal concentrations in animal models and relating them to effects seen in cell-based assays, scientists can better predict potential human health risks.
Future Directions and Emerging Research Avenues for 13c Labeled Pcdfs
Advancements in Synthesis and Production of Isotope-Labeled Reference Materials
The availability of high-quality, isotopically labeled reference materials is foundational to the accurate analysis of PCDFs. Historically, the development of these standards, including all 2,3,7,8-substituted dioxins and furans, was a significant step forward, enabling reliable, isomer-specific determination at parts-per-trillion (ppt) to parts-per-quadrillion (ppq) concentrations in virtually any sample matrix. nih.gov Following environmental crises like the industrial accident in Seveso, Italy, regulatory agencies and scientific bodies collaborated to produce the first isotope dilution mass spectrometry (IDMS) standard mixtures for PCDDs and PCDFs. isotope.com
Future advancements in synthesis are focused on improving efficiency, cost-effectiveness, and versatility. x-chemrx.comresearchgate.net Modern organic chemistry is exploring novel pathways that avoid the high cost and complexity associated with traditional methods. researchgate.netmdpi.com For instance, new palladium-catalyzed synthesis techniques are being developed that use safer, condensed sources of carbon monoxide for ¹³C-labeling, avoiding the direct handling of hazardous ¹³CO gas. mdpi.com Flow chemistry is also emerging as a powerful tool, offering precise control over reaction parameters, which can lead to higher yields and improved safety in the production of isotope-labeled compounds. x-chemrx.com These innovations are crucial for expanding the availability of a wide array of certified reference materials needed for regulatory and research purposes. nih.gov
Table 1: Key Developments in the Synthesis of Isotope-Labeled Compounds
| Development Era | Key Advancement | Impact on PCDF Analysis |
|---|---|---|
| 1990s - 2000s | Availability of ¹³C-labeled standards for all 2,3,7,8-substituted congeners. nih.gov | Enabled precise, accurate, and isomer-specific determination of dioxins and furans. nih.gov |
| Post-Seveso (after 1976) | Collaboration to create the first IDMS standard mixtures for PCDDs/PCDFs. isotope.com | Established a foundational method for strict testing and monitoring programs worldwide. isotope.com |
Innovations in Analytical Detection Technologies for Enhanced Sensitivity and Throughput
Gas chromatography combined with high-resolution mass spectrometry (GC-HRMS) has long been the gold standard for the analysis of PCDDs and PCDFs, offering unparalleled selectivity and sensitivity. nih.govcluin.org This is largely due to the ability to monitor specific characteristic ions and match them with chromatographic retention times. nih.gov The use of ¹³C-labeled internal standards is integral to this process, ensuring data quality that can withstand legal scrutiny. nih.gov
However, the drive for lower detection limits and faster analysis times continues to spur innovation. nih.gov Emerging optical detection techniques show promise for real-time monitoring of organic pollutants. mdpi.com Methods like Fourier-Transform Infrared Spectroscopy (FT-IR) and more advanced dual-comb spectroscopy based on quantum cascade lasers (QCLs) have the potential to detect complex organic molecules like PCDFs in various phases. mdpi.com Furthermore, multidimensional techniques such as two-dimensional gas chromatography (GCxGC) and tandem mass spectrometry (MS/MS) are being explored to increase selectivity and lower detection limits even further. nih.gov These advancements are critical for studying bioaccumulation and the subtle environmental effects of these compounds. nih.gov
Table 2: Comparison of Analytical Detection Technologies for PCDFs
| Technology | Principle | Key Advantage(s) | Future Outlook |
|---|---|---|---|
| GC-HRMS | Separates compounds by gas chromatography and detects by high-resolution mass spectrometry. nih.gov | High selectivity and sensitivity; the reference method for regulatory work. nih.govcluin.org | Continued use as the benchmark; improvements focused on cost and speed. nih.gov |
| GCxGC-MS/MS | Two-dimensional gas chromatography coupled with tandem mass spectrometry. nih.gov | Increased selectivity, potential for lower detection limits, and analysis of more analytes in a single run. nih.gov | Promising for complex sample analysis and pushing detection limits lower. nih.gov |
| Optical Spectroscopy (e.g., FT-IR, Dual Comb) | Measures the absorption of infrared light by molecular bonds. mdpi.com | Potential for real-time monitoring in gaseous or liquid phases. mdpi.com | Development of broadband laser sources and sensors to improve sensitivity and selectivity for complex molecules. mdpi.com |
Expanding Applications in Environmental Forensics and Remediation Research
Stable isotope analysis is a powerful tool in environmental forensics, used to trace the sources, transport, and fate of pollutants. nih.govnemc.usesaa.org By using ¹³C-labeled compounds like 2,3,4,6,7,8-Hexachlorodibenzofuran-¹³C12 as internal standards, researchers can accurately quantify native PCDF congeners in environmental samples, which is the first step in any forensic investigation. researchgate.net
Future research will likely see an expanded use of compound-specific isotope analysis (CSIA) for PCDFs. nih.gov This technique examines the natural isotopic ratios (e.g., ¹³C/¹²C) of the contaminants themselves, which can provide clues about their origin and the degradation processes they have undergone. nih.govnemc.us When combined with detailed congener pattern analysis and advanced statistical methods like Polytopic Vector Analysis (PVA), CSIA can help to deconvolve complex mixtures of contaminants from multiple sources in river sediments and other environmental compartments. tandfonline.com This integrated chemometric approach provides a strong weight-of-evidence for identifying pollution sources and informing remediation strategies. tandfonline.com The insights gained are critical for managing liability and restoring contaminated environments. esaa.org
Integration with Advanced Computational Modeling for Environmental Systems and Exposure Dynamics
Computational modeling is becoming indispensable for understanding the behavior of PCDFs in the environment. nih.govlidsen.com Multimedia environmental fate models, which use the physicochemical properties of different PCDF congeners, can simulate their transformation and movement between air, water, soil, and sediment. nih.gov These models help to estimate mass fluxes and identify the primary sinks and degradation pathways for these compounds. nih.gov
The integration of ¹³C-labeled PCDF data enhances the power of these models. By providing precise concentration data, these labeled standards help to calibrate and validate model predictions. researchgate.net Future research will focus on refining these models by incorporating more complex environmental variables and reaction kinetics. For example, models are being developed to better predict PCDF formation in thermal systems like incinerators by considering factors such as temperature, flue gas composition, and the characteristics of activated carbon used in air pollution control devices. lidsen.commdpi.com Furthermore, computational chemistry, using methods like Density Functional Theory (DFT), can be used alongside NMR spectroscopy data from ¹³C-labeled compounds to predict the structural and electronic properties of PCDF molecules, which in turn informs their environmental behavior. walisongo.ac.idresearchgate.net This synergy between empirical data from labeled compounds and predictive modeling allows for a more holistic understanding of PCDF environmental dynamics and exposure risks.
Q & A
Q. What analytical methods are recommended for detecting and quantifying 2,3,4,6,7,8-Hexachlorodibenzofuran-13C12 in environmental samples?
The compound is typically analyzed using isotope dilution gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS). The 13C12-labeled isotopologue serves as an internal standard to correct for matrix effects and recovery losses during extraction and cleanup. For example, standards like 1,2,3,6,7,8-Hexachloro[13C12]dibenzofuran are prepared at concentrations of 2.5–500 ng/mL in nonane or toluene matrices to calibrate instrument response . Method validation should include checks for co-eluting isomers (e.g., 1,2,3,7,8,9-Hexachlorodibenzofuran) using orthogonal column phases or tandem MS to resolve structural ambiguities .
Q. How is this compound synthesized and purified for use as a reference standard?
Synthesis involves halogenation of dibenzofuran precursors using chlorinating agents under controlled conditions, followed by isotopic enrichment with 13C12-labeled starting materials. Post-synthesis purification employs preparative HPLC with fraction collection, verified via nuclear magnetic resonance (NMR) and HRMS. Standards are typically dissolved in inert solvents like toluene or nonane at 50–100 μg/mL to ensure stability and avoid degradation during storage .
Q. What are the critical parameters for ensuring the stability of this compound in laboratory settings?
Stability depends on solvent choice (e.g., toluene minimizes photodegradation), storage temperature (−20°C in amber vials), and avoidance of acidic/basic conditions that may induce dechlorination. Regular QC checks via GC-MS are recommended to monitor isotopic integrity and concentration drift over time .
Advanced Research Questions
Q. How can researchers differentiate between this compound and its structural isomers in complex environmental matrices?
Advanced separation techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) with electron capture detection (ECD) or HRMS, improve isomer resolution. Computational modeling of retention indices and fragmentation patterns (e.g., Cl substitution patterns in MS/MS spectra) further aids identification. For example, 1,3,4,6,7,8-Hexachlorodibenzofuran (Henry’s Law constant: 1.1 Pa·m³/mol) exhibits distinct atmospheric partitioning behavior compared to other isomers, which can inform source apportionment studies .
Q. What experimental designs are optimal for studying the environmental fate of this compound in atmospheric systems?
Controlled chamber studies can simulate atmospheric oxidation pathways (e.g., reaction with OH radicals) using 13C-labeled analogs to track degradation products. Pairing these with field measurements of Henry’s Law constants (e.g., 1.1–1.6 Pa·m³/mol for related congeners) quantifies air-water exchange rates . Isotope tracer techniques also elucidate adsorption to particulate matter, leveraging the compound’s 13C12 label to distinguish it from background contaminants .
Q. How can mechanistic studies resolve contradictions in reported toxicological data for chlorinated dibenzofurans?
Hypothesis-driven approaches should integrate in vitro assays (e.g., aryl hydrocarbon receptor [AhR] binding affinity) with metabolomic profiling of 13C12-labeled analogs to trace bioaccumulation and metabolic byproducts. Discrepancies in toxicity thresholds may arise from isomer-specific interactions or matrix effects, necessitating cross-validation using orthogonal methods like RNA sequencing to identify differentially expressed genes in exposed models .
Q. What methodologies address challenges in quantifying low-abundance this compound in heterogeneous environmental samples?
Pre-concentration techniques, such as solid-phase extraction (SPE) with activated carbon or molecularly imprinted polymers, enhance detection limits. Coupling these with isotope ratio mass spectrometry (IRMS) improves sensitivity for 13C12-labeled compounds. Data normalization against co-extracted surrogates (e.g., 2,3,7,8-[37Cl4]-Tetrachlorodibenzo-p-dioxin) minimizes variability in recovery rates .
Methodological Notes
- Quality Control : Always include procedural blanks and matrix spikes to control for cross-contamination and validate extraction efficiency .
- Theoretical Frameworks : Link experimental data to conceptual models, such as fugacity-based environmental partitioning or AhR-mediated toxicity pathways, to contextualize findings .
- Data Conflict Resolution : Use meta-analysis tools to reconcile divergent results, prioritizing studies with robust isotopic labeling and QA/QC protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
